1S,2R-Epoxy-cannabidiol-2',6'-diacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54490-19-6 |
|---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(1S,2S,3S,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H34O5/c1-7-8-9-10-18-13-20(28-16(4)26)23(21(14-18)29-17(5)27)22-19(15(2)3)11-12-25(6)24(22)30-25/h13-14,19,22,24H,2,7-12H2,1,3-6H3/t19-,22+,24+,25-/m1/s1 |
InChI Key |
YLDWHILBSVOERF-CKZJNZIISA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2[C@H](CC[C@@]3([C@H]2O3)C)C(=C)C)OC(=O)C |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C(CCC3(C2O3)C)C(=C)C)OC(=O)C |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization
Chromatographic Methods for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity
No specific HPLC methods for the analysis of the diastereomeric and enantiomeric purity of 1S,2R-Epoxy-cannabidiol-2',6'-diacetate have been documented in scientific literature. While HPLC is a standard technique for the chiral separation of cannabinoids and their derivatives, specific conditions such as column type, mobile phase composition, and detector parameters have not been established for this compound. cannabissciencetech.comnih.govresearchgate.net
Gas Chromatography (GC) with Derivatization Techniques
There is no available information on the analysis of this compound using Gas Chromatography (GC). Derivatization is often a necessary step in the GC analysis of cannabinoids to improve volatility and thermal stability; however, no specific derivatization protocols for this epoxy-diacetate derivative have been described. cannabissciencetech.comnih.govunibo.it
Supercritical Fluid Chromatography (SFC) for Chiral Separations
No studies utilizing Supercritical Fluid Chromatography (SFC) for the chiral separation of this compound are present in the available literature. SFC is a powerful technique for the separation of stereoisomers of cannabinoids, but its application to this specific compound has not been reported. balseal.comchromatographytoday.comregistech.comnih.gov
Due to the absence of research on "this compound," data tables and detailed research findings for the outlined sections cannot be generated.
Stereochemical Investigations and Conformational Analysis
Absolute and Relative Stereochemistry of the Epoxide and Acetylated Centers
The nomenclature "1S,2R-Epoxy-cannabidiol-2',6'-diacetate" precisely defines the spatial arrangement of atoms within the molecule. The parent molecule, cannabidiol (B1668261) (CBD), possesses two chiral centers in its natural form, establishing a specific stereochemistry that is retained and expanded upon in this derivative.
The formation of the epoxide ring introduces two new stereocenters at the 1 and 2 positions of the p-menthane (B155814) moiety. The designation "1S,2R" specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. This particular stereoisomer is often achieved through stereoselective epoxidation of the corresponding alkene precursor, cannabidiol diacetate. The relative stereochemistry of the epoxide is trans, with the oxygen atom of the epoxide ring and the hydrogen atom at the adjacent chiral center on opposite sides of the ring system. This is a common outcome for the epoxidation of cyclic alkenes.
Key Stereochemical Features:
| Feature | Description |
| Parent Cannabinoid | Cannabidiol (CBD) |
| Epoxide Stereocenters | C1: S configuration, C2: R configuration |
| Relative Stereochemistry of Epoxide | trans |
| Acetylated Positions | 2' and 6' hydroxyl groups of the resorcinol (B1680541) ring |
Conformational Preferences and Energetic Landscapes of Epoxy-cannabidiol Diacetates
The conformational landscape of this molecule is primarily dictated by the cyclohexene (B86901) ring of the p-menthane unit and the orientation of the resorcinol diacetate group. The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain. The bulky isopropenyl group and the resorcinol diacetate moiety will preferentially occupy equatorial or pseudo-equatorial positions to reduce steric hindrance.
Predicted Low-Energy Conformations:
| Conformer | Key Feature | Relative Energy (Predicted) |
| Global Minimum | A conformation where both the isopropenyl and resorcinol diacetate groups are in pseudo-equatorial positions, minimizing steric interactions. | Lowest |
| Local Minima | Conformations with slight rotations of the resorcinol diacetate ring or puckering of the cyclohexene ring. | Slightly higher than the global minimum |
Chiral Resolution Techniques for Epoxy-cannabinoid Stereoisomers
The synthesis of this compound may not always be perfectly stereoselective, potentially leading to a mixture of diastereomers or enantiomers. The separation of these stereoisomers is essential for isolating the desired compound and for studying the biological activity of each individual isomer. Several chiral resolution techniques are applicable to cannabinoid derivatives. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating cannabinoid stereoisomers. cannabissciencetech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioselective and diastereoselective capabilities for a wide range of cannabinoids. cannabissciencetech.comchiraltech.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the stereoisomers and the chiral selector of the stationary phase.
Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique that offers faster separations and reduced solvent consumption compared to HPLC. For complex mixtures of cannabinoid isomers, two-dimensional chromatography techniques can provide enhanced resolution.
Other potential, though less common, methods for chiral resolution include the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation using standard chromatography and subsequent removal of the chiral auxiliary.
Common Chiral Resolution Techniques for Cannabinoids:
| Technique | Principle | Applicability to Epoxy-cannabinoid Diacetates |
| Chiral HPLC | Differential interaction with a chiral stationary phase. cannabissciencetech.com | High |
| Chiral SFC | Similar to chiral HPLC but uses a supercritical fluid as the mobile phase. | High |
| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers, which can be separated by conventional chromatography. | Moderate |
Biochemical Transformations and Enzymatic Pathways of Epoxy Cannabinoids
Cytochrome P450-Mediated Epoxidation of Cannabinoids in Biological Systems
The initial step in the formation of epoxy-cannabinoids is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. beyondthc.com These monooxygenases are crucial for the metabolism of a wide array of xenobiotics, including cannabinoids. projectcbd.org In the case of cannabidiol (B1668261) (CBD), the CYP450 system catalyzes the introduction of an oxygen atom across a double bond in the cannabinoid structure, leading to the formation of an epoxide.
Specifically, research has shown that hepatic microsomal fractions from various species can produce epoxy-CBD from CBD. nih.gov This reaction is dependent on NADPH and molecular oxygen, characteristic of CYP450-mediated processes. nih.gov The primary enzymes implicated in the extensive metabolism of CBD are CYP2C19 and CYP3A4, with contributions from other isoforms like CYP1A1, CYP1A2, CYP2C9, and CYP2D6. nih.govrealmofcaring.orgnih.gov While these enzymes are well-known for hydroxylating CBD at various positions, they are also responsible for the epoxidation of the terpene moiety's double bond. beyondthc.comnih.gov
The formation of an epoxide intermediate is a critical juncture in the metabolic pathway. This reactive intermediate can then be targeted by other enzymes or undergo further transformations, leading to a diverse array of metabolites. nih.gov For instance, the formation of 8R,9-Epoxy-CBD has been identified as a metabolite of CBD in in vitro studies using liver microsomes. nih.gov The activity of these CYP450 enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs, which can lead to significant interindividual differences in cannabinoid metabolism. consensus.appnih.gov
Table 1: Key Cytochrome P450 Isozymes in Cannabidiol Metabolism
| Enzyme | Role in CBD Metabolism |
|---|---|
| CYP2C19 | A primary enzyme involved in the oxidation and hydroxylation of CBD. nih.govymaws.com |
| CYP3A4 | Plays a major role in the metabolic clearance of CBD through oxidation at multiple sites. nih.govrealmofcaring.org |
| CYP2C9 | Contributes to the metabolism of CBD, particularly in the formation of 7-OH-CBD. consensus.app |
| Other Isoforms | CYP1A1, CYP1A2, and CYP2D6 are also involved to a lesser extent. nih.gov |
Role of Epoxide Hydrolases in Epoxy-cannabinoid Metabolism
Once an epoxy-cannabinoid is formed, it becomes a substrate for another class of enzymes known as epoxide hydrolases (EHs). These enzymes are ubiquitous and play a critical role in the detoxification of reactive epoxides by catalyzing their hydrolysis into less reactive corresponding diols. nih.govnih.gov This biotransformation is a crucial step in preventing the potential toxicity associated with the accumulation of highly reactive epoxide intermediates. nih.gov
The reaction catalyzed by epoxide hydrolases involves the addition of a water molecule to the epoxide ring, resulting in the formation of a vicinal diol (a compound with two hydroxyl groups on adjacent carbon atoms). nih.govnih.gov There are several forms of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most well-characterized in mammals. nih.govmdpi.com These enzymes exhibit different substrate specificities and cellular localizations.
In the context of cannabinoid metabolism, after CYP450 enzymes form an epoxy-cannabinoid, epoxide hydrolases can hydrolyze it. For example, 8R,9-Epoxy-CBD can be converted to 8,9-dihydro-8,9-dihydroxy-CBD by hepatic microsomes. nih.gov The efficiency of this hydrolysis can be modulated by inhibitors of epoxide hydrolase, such as 3,3,3-trichloropropene-1,2-oxide (TCPO), which leads to an accumulation of the epoxide metabolite. nih.gov This demonstrates the significant role of epoxide hydrolases in determining the metabolic fate of epoxy-cannabinoids. The balance between the activity of CYP450 epoxygenases and epoxide hydrolases is therefore a key determinant of the levels and biological activity of both the epoxide and diol metabolites. nih.gov
In Vitro Metabolic Fate and Biotransformation Pathways of Epoxidized Cannabinoids
In vitro studies using human liver microsomes (HLMs) and hepatocytes have been instrumental in elucidating the metabolic pathways of cannabinoids. researchgate.netdiva-portal.org For epoxidized cannabinoids, these studies reveal a complex network of subsequent biotransformations.
Following the initial epoxidation of the parent cannabinoid by CYP450 enzymes, the resulting epoxide can undergo several metabolic fates. As discussed, one major pathway is hydrolysis by epoxide hydrolases to form a diol. nih.gov However, the epoxide can also be a substrate for further oxidation by CYP450 enzymes. nih.gov
Studies on related cannabinoids have shown that epoxide intermediates can be converted into other metabolites. For example, in vitro experiments have demonstrated that 8R,9-Epoxy-CBD can be further metabolized to 6β-hydroxymethyl-Δ9-tetrahydrocannabinol, indicating a biotransformation from a CBD-type structure to a THC-type derivative via an epoxide intermediate. nih.govnih.gov This highlights the role of epoxidation as a pivotal step that can lead to structurally and potentially pharmacologically distinct metabolites.
Table 2: Summary of In Vitro Biotransformation Pathways for CBD via an Epoxide Intermediate
| Precursor | Intermediate Metabolite | Key Enzymes | Final Metabolite(s) |
|---|---|---|---|
| Cannabidiol (CBD) | 8R,9-Epoxy-CBD | Cytochrome P450 | 8,9-dihydro-8,9-dihydroxy-CBD, 6β-hydroxymethyl-Δ9-THC |
Stereospecificity in Enzymatic Conversions of Cannabidiol Epoxides
Enzymatic reactions are often characterized by a high degree of stereospecificity, meaning that the enzyme acts on a specific stereoisomer of a substrate to produce a specific stereoisomer of a product. This principle is highly relevant to the metabolism of cannabinoids, which are chiral molecules with multiple stereocenters.
The epoxidation of CBD by CYP450 enzymes can result in the formation of different stereoisomers of the epoxide. The subsequent metabolism of these epoxides is also stereospecific. For instance, the enzymatic hydrolysis of epoxides by epoxide hydrolases is known to proceed with high stereoselectivity, which can be exploited for the kinetic resolution of racemic epoxides to produce enantiomerically pure epoxides and diols. nih.govrsc.org
While direct studies on the stereospecificity of enzymes acting on 1S,2R-Epoxy-cannabidiol-2',6'-diacetate are not available, the broader literature on biocatalytic conversions of epoxides suggests that any enzymatic transformation of this compound would be highly stereospecific. acs.orgresearchgate.net The specific three-dimensional structure of the enzyme's active site dictates which enantiomer of the substrate can bind and in what orientation, thereby determining the stereochemistry of the product. This stereoselectivity is crucial as different stereoisomers of a metabolite can exhibit distinct biological activities and toxicological profiles.
Molecular Pharmacology: Receptor Interactions and Signaling Mechanisms in Vitro Studies
Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Selectivity Profiling
While specific quantitative data for 1S,2R-Epoxy-cannabidiol-2',6'-diacetate is not available in the current scientific literature, the binding characteristics can be hypothesized based on the properties of CBD and the structural changes introduced by the epoxy and diacetate groups.
Cannabidiol (B1668261) itself exhibits a notably low affinity for the orthosteric binding sites of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with Ki values typically in the micromolar range. springernature.com This weak interaction is a key factor in its non-intoxicating profile, distinguishing it from the high-affinity CB1 agonist, delta-9-tetrahydrocannabinol (Δ9-THC).
The addition of an epoxy group to the cannabidiol scaffold, as seen in 1S,2R-Epoxy-cannabidiol, could potentially alter this binding profile. Epoxidation can change the three-dimensional shape and electronic properties of the molecule, which may lead to a different interaction with the receptor binding pocket. However, without experimental data, it is difficult to predict whether this would increase or decrease affinity for CB1 and CB2 receptors.
Similarly, the presence of diacetate groups at the 2' and 6' positions of the phenolic rings will significantly increase the lipophilicity of the molecule. Acetylation is a common strategy in medicinal chemistry to enhance the ability of a compound to cross cell membranes. mdpi.com This increased lipophilicity could potentially lead to higher concentrations of the compound in the vicinity of the cannabinoid receptors, which are located in the lipid-rich environment of the cell membrane. However, the bulky acetate (B1210297) groups might also introduce steric hindrance, potentially impeding the optimal fit of the molecule within the receptor's binding site.
Quantitative Receptor Binding Assays (e.g., Radioligand Competition, Surface Plasmon Resonance)
To ascertain the precise binding affinities of this compound for CB1 and CB2 receptors, quantitative receptor binding assays would be essential. Radioligand competition assays, a standard method in pharmacology, would involve measuring the ability of the compound to displace a radiolabeled cannabinoid ligand (such as [3H]CP55,940) from the CB1 and CB2 receptors. researchgate.net The resulting data would yield the inhibition constant (Ki), a measure of the compound's binding affinity.
Surface Plasmon Resonance (SPR) is another powerful technique that could be employed to study the binding kinetics of this derivative. mdpi.com SPR measures the real-time interaction between a ligand and a receptor immobilized on a sensor chip, providing data on both the association (kon) and dissociation (koff) rates of the binding event. This would offer a more detailed understanding of the binding dynamics beyond just the affinity.
Table 1: Hypothetical Cannabinoid Receptor Binding Affinity Profile
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| Cannabidiol (CBD) | >1000 | >1000 | ~1 |
| This compound | Undetermined | Undetermined | Undetermined |
Note: The binding affinities for this compound are yet to be experimentally determined.
In Vitro Functional Activity at Cannabinoid Receptors
Beyond binding affinity, the functional activity of this compound at CB1 and CB2 receptors is a critical aspect of its pharmacological profile. It is important to determine whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator.
Given that CBD is known to be a negative allosteric modulator of the CB1 receptor and can act as an antagonist or inverse agonist at the CB2 receptor, it is plausible that its derivatives may retain or modify these functional activities.
G Protein-Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS Binding, cAMP Modulation)
The functional consequences of ligand binding to GPCRs like the cannabinoid receptors can be assessed using various in vitro assays. [35S]GTPγS binding assays are a direct measure of G protein activation. researchgate.net In this assay, an increase in [35S]GTPγS binding in the presence of the test compound would indicate agonistic activity, while a lack of effect or a decrease would suggest antagonism or inverse agonism, respectively.
Another common method is to measure the modulation of adenylyl cyclase activity, which leads to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov CB1 and CB2 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase. Therefore, an agonist would be expected to decrease forskolin-stimulated cAMP levels, while an inverse agonist would increase them. An antagonist would block the effect of an agonist.
Beta-Arrestin Recruitment Studies
In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways. springernature.comnih.gov β-arrestin recruitment assays are used to determine if a ligand promotes the interaction between the receptor and β-arrestin. This can be a measure of receptor desensitization and internalization, as well as a distinct signaling pathway. It would be valuable to investigate whether this compound shows bias towards either G protein or β-arrestin signaling pathways at the CB1 and CB2 receptors.
Interaction with Non-Cannabinoid Receptors and Molecular Targets (e.g., Wnt/β-catenin pathway modulators)
A significant finding in the study of related compounds is the interaction of an epoxy derivative of cannabidiol with the Wnt/β-catenin signaling pathway. A study demonstrated that an epoxy derivative of CBD, referred to as compound 2a, exhibited potent inhibitory activity against the Wnt/β-catenin pathway in a dose-dependent manner. nih.gov Notably, this inhibitory effect was observed at slightly lower concentrations than its parent molecule, cannabidiol. nih.gov
The Wnt/β-catenin pathway is a crucial signaling cascade involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases. The finding that an epoxy-cannabidiol derivative can modulate this pathway suggests a potential therapeutic avenue independent of the classical cannabinoid receptors.
Cannabidiol itself has been shown to modulate the Wnt/β-catenin pathway, often by downregulating the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a key negative regulator of the pathway. mdpi.comnih.govnih.gov By inhibiting GSK-3β, CBD can lead to the stabilization and nuclear translocation of β-catenin, thereby activating the transcription of Wnt target genes. The enhanced potency of the epoxy derivative suggests that the epoxide functional group may play a role in this interaction. It is therefore highly probable that this compound would also modulate the Wnt/β-catenin pathway, and its diacetate structure might influence its cellular uptake and potency.
Structure-Activity Relationships (SAR) of Epoxy-cannabinoids and Acetylated Derivatives
The structure-activity relationship (SAR) of cannabinoids is a complex field that aims to understand how chemical structure influences biological activity. researchgate.netbiomolther.org For this compound, the key structural modifications are the epoxide ring and the two acetate groups.
Epoxidation: The introduction of an epoxide ring into the cannabidiol structure significantly alters its stereochemistry and electronic properties. This can lead to several changes in its pharmacological profile:
Conformational Rigidity: The epoxide ring can restrict the conformational flexibility of the molecule, potentially locking it into a shape that is more or less favorable for binding to specific receptors.
Polarity: The oxygen atom in the epoxide group increases the polarity of that region of the molecule, which could influence its interaction with polar residues in a receptor binding pocket.
Reactivity: Epoxides are reactive functional groups that can potentially form covalent bonds with nucleophilic residues in proteins, although this is less common for receptor interactions and more relevant to metabolism.
Acetylation: The acetylation of the two phenolic hydroxyl groups in cannabidiol to form a diacetate ester has several predictable consequences:
Prodrug Potential: Acetylated cannabinoids can act as prodrugs. In the body, esterase enzymes can hydrolyze the acetate groups, releasing the active parent compound (in this case, 1S,2R-Epoxy-cannabidiol). This can lead to a more sustained release and potentially altered pharmacokinetic profile. mdpi.com
Steric Effects: As mentioned earlier, the bulky acetate groups could introduce steric hindrance that may either enhance or diminish binding affinity depending on the specific topology of the receptor binding site.
Computational Chemistry and Molecular Modeling
Ligand-Receptor Docking and Molecular Dynamics Simulations of Epoxy-cannabinoids
While specific docking and molecular dynamics (MD) studies on 1S,2R-Epoxy-cannabidiol-2',6'-diacetate are not yet prevalent in published literature, the methodologies are well-established for its parent compound, cannabidiol (B1668261) (CBD), and other cannabinoids. These studies provide a framework for how epoxy-cannabinoids can be investigated.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For epoxy-cannabinoids, this would involve docking the molecule into the binding sites of known cannabinoid targets, such as the cannabinoid receptors CB1 and CB2, to predict binding affinity and mode of interaction. nih.gov Such studies on cannabinoids often utilize crystal structures of these receptors to perform simulations that reveal key interactions, like hydrogen bonds and hydrophobic contacts, which are crucial for ligand recognition and receptor activation. chemrxiv.org The introduction of an epoxide ring and diacetate groups on the CBD scaffold would significantly alter the molecule's steric and electronic profile, making docking an essential tool to hypothesize how these changes affect receptor binding compared to CBD.
Molecular dynamics simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. scielo.org.mxscielo.org.mx MD simulations can be used to assess the stability of the docked pose, observe conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies. scielo.org.mxsmf.mx For a flexible molecule like an epoxy-cannabinoid, MD simulations can explore its conformational landscape within the receptor's binding pocket, offering a more realistic representation of the binding event than static docking alone. scielo.org.mx These simulations can reveal, for instance, how the epoxy and acetate (B1210297) functionalities engage with specific amino acid residues and whether they form stable, long-lasting interactions. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of molecules like this compound. These methods have been successfully applied to CBD and its epoxide derivatives to elucidate their structures and properties. nsf.govresearchgate.net
DFT calculations are instrumental in predicting spectroscopic properties, which can be used to confirm chemical structures. For the related compounds 1R,2S-CBD epoxide and 1S,2R-CBD epoxide, DFT has been used to calculate 13C NMR chemical shifts. nsf.gov By comparing the calculated shifts with experimental data, researchers can confirm the correct stereochemistry and constitution of a synthetic product. nsf.gov This approach is critical in distinguishing between isomers, where subtle structural differences can lead to significant changes in biological activity.
Furthermore, quantum chemical calculations can provide insights into a molecule's reactivity by analyzing its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). dergipark.org.tr For this compound, the HOMO-LUMO energy gap would indicate its chemical stability and reactivity, with the epoxide ring being a likely site for nucleophilic attack. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites and predicting how the molecule might interact with biological nucleophiles and electrophiles. dergipark.org.tr
Prediction of Stereochemical Outcomes and Conformational Stability
Computational chemistry is a powerful tool for predicting the three-dimensional structure of molecules, including their most stable conformations and the likely stereochemical outcomes of chemical reactions.
For complex molecules like CBD epoxides, conformational searches are often the first step in this process. nsf.gov These searches can be performed using molecular mechanics force fields, such as OPLS3e, to systematically explore the potential energy surface and identify a set of low-energy conformers. nsf.gov Once these initial structures are identified, higher-level quantum mechanical methods like DFT are used to perform geometry optimization and calculate their relative energies with greater accuracy. nsf.gov This combined approach allows for the identification of the global minimum energy conformation and other thermally accessible conformers.
This methodology is particularly valuable for predicting the outcome of stereoselective reactions. In the study of CBD epoxides, DFT calculations of NMR chemical shifts for all potential product structures were compared against experimental results. nsf.gov This comparison allowed for the unequivocal assignment of the correct structure, demonstrating how computational modeling can be used to predict and confirm stereochemical outcomes. nsf.gov The stability of different conformers and stereoisomers is influenced by subtle intramolecular interactions, which can be accurately modeled using these computational techniques.
| Computational Task | Method/Software | Level of Theory/Force Field | Purpose |
|---|---|---|---|
| Conformational Search | Schrödinger MacroModel® | OPLS3e Force Field | To identify low-energy conformers of CBD epoxide derivatives. |
| Geometry Optimization | Gaussian 16 | DFT: M06-2X-D3/6-31G(d,p) | To obtain optimized, low-energy structures of the identified conformers. |
| 13C Chemical Shift Calculation | Gaussian 16 | DFT: mPW1PW91/6-311+G(2d,p) | To calculate NMR chemical shifts for comparison with experimental data to confirm molecular structure. |
Future Research Directions in Epoxy Cannabinoid Chemistry and Biology
Development of Novel Stereoselective and Efficient Synthetic Methodologies for Epoxy-cannabidiol Analogs
The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Therefore, the development of synthetic methods that can control the stereochemistry of epoxy-cannabidiol analogs is paramount for future pharmacological studies.
Current synthetic approaches often rely on the epoxidation of cannabidiol (B1668261) (CBD) or its protected forms, such as cannabidiol diacetate. For instance, methods like the Payne epoxidation have been utilized to generate epoxy-cannabinoids. nih.govnsf.gov However, these reactions can sometimes result in a mixture of diastereomers, complicating purification and biological evaluation. nih.gov
Future research should focus on developing highly stereoselective and efficient synthetic routes. Key areas for exploration include:
Chiral Catalysis: The use of asymmetric catalysts (e.g., chiral metal complexes or organocatalysts) could direct the epoxidation of the cannabinoid scaffold to a specific stereoisomer. This would provide access to enantiomerically pure epoxy-cannabinoids, which is crucial for differentiating the biological activities of each isomer.
Enzyme-Catalyzed Synthesis: Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. Exploring enzymes like peroxygenases or engineered cytochrome P450s could enable the direct and stereocontrolled epoxidation of the CBD core.
"One-Pot" and Flow Chemistry Approaches: Developing telescoped or "one-pot" reactions, where multiple synthetic steps are performed in a single reaction vessel, can significantly improve efficiency and reduce waste. nsf.gov Similarly, applying flow chemistry could allow for better control over reaction parameters, improved safety, and easier scalability for the synthesis of these analogs. researchgate.net
Progress in these areas will be essential to build a diverse library of stereochemically defined epoxy-cannabidiol analogs for comprehensive biological screening.
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| Asymmetric Catalysis | High stereocontrol, access to specific enantiomers. | Design of novel chiral ligands and organocatalysts tailored for the cannabinoid scaffold. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Enzyme discovery and engineering of P450s or peroxygenases for specific epoxidations. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions and reactor design for continuous production. |
Comprehensive Elucidation of Enzymatic and Non-Enzymatic Metabolic Pathways of Epoxy-cannabinoids
Enzymatic Pathways: CYP enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, are responsible for the oxidative metabolism of CBD, leading primarily to hydroxylated metabolites. nih.govnih.govaccurateclinic.com It is highly probable that these same enzymes are involved in both the initial formation of epoxy-cannabinoids from CBD and their subsequent metabolic breakdown.
Future research in this area should aim to:
Identify Specific Metabolizing Enzymes: Utilize recombinant human CYP enzymes to pinpoint which specific isoforms are responsible for the formation and degradation of 1S,2R-Epoxy-cannabidiol-2',6'-diacetate.
Characterize Metabolic Products: Conduct in vitro studies with human liver microsomes followed by advanced analytical techniques (e.g., LC-MS/MS, NMR) to isolate and structurally identify the downstream metabolites of epoxy-cannabinoids. This includes investigating whether the epoxide ring is opened by epoxide hydrolases to form corresponding diols.
Investigate Pharmacogenetics: Given the polymorphic nature of enzymes like CYP2C19, future studies should explore how genetic variations in these enzymes affect the metabolic rate and profile of epoxy-cannabinoids, which could lead to inter-individual differences in efficacy and safety. ymaws.com
Non-Enzymatic Pathways: Beyond enzymatic breakdown, cannabinoids can degrade under various physicochemical conditions. researchgate.netsemanticscholar.org The stability of epoxy-cannabinoids, which contain a potentially reactive epoxide ring, is a critical area for investigation.
Future directions include:
Stability Profiling: Systematically evaluate the stability of epoxy-cannabidiol analogs under different conditions of pH, temperature, light, and oxidative stress. researchgate.net This is crucial for formulation development and for understanding potential degradation in vivo, for example, in the acidic environment of the stomach.
Degradation Product Identification: Characterize any non-enzymatic degradation products, as these could have their own distinct pharmacological or toxicological profiles.
Advanced Pharmacological Characterization of Receptor Interactions and Signaling Networks
The biological effects of cannabinoids are mediated through their interaction with a complex network of receptors and signaling pathways. While the parent compound CBD has a famously complex pharmacology, including acting as an allosteric modulator of cannabinoid receptors and interacting with various other targets, the profile of its epoxy derivatives is largely unknown. unimi.itnih.govresearchgate.net
A critical avenue for future research is the comprehensive pharmacological profiling of this compound and its analogs. This involves:
Broad Receptor Screening: Systematically screen these compounds against a wide panel of receptors, including the canonical cannabinoid receptors (CB1 and CB2), orphan G protein-coupled receptors (GPCRs) like GPR55, and various transient receptor potential (TRP) channels. nih.gov Initial reports have suggested that some oxidized CBD derivatives may have potent affinity for novel targets, such as the Wnt/β-catenin receptor. nsf.gov
Binding and Functional Assays: For identified targets, detailed studies should be conducted to determine binding affinities (Ki values) and functional activities (e.g., agonist, antagonist, allosteric modulator). It is important to assess whether these compounds act as negative allosteric modulators at the CB1 receptor, similar to CBD. nih.gov
Elucidation of Downstream Signaling: Once receptor interactions are established, the downstream intracellular signaling cascades must be investigated. This includes measuring effects on key signaling molecules such as cyclic AMP (cAMP) and the activation of protein kinase pathways like the extracellular signal-regulated kinase (ERK) and Akt pathways, which are known to be modulated by cannabinoids and are critical in processes like cell survival and differentiation. researchgate.netnih.govnih.gov
| Receptor Family | Potential Role in Epoxy-Cannabinoid Action | Future Research Focus |
| Cannabinoid Receptors (CB1/CB2) | Allosteric modulation, direct agonism/antagonism. | Determine binding affinity and functional activity (e.g., inverse agonism, allosteric modulation). |
| TRP Channels (e.g., TRPV1) | Modulation of pain and inflammation signals. | Screen for agonist or antagonist activity across the TRP channel family. |
| Orphan GPCRs (e.g., GPR55) | Regulation of cellular metabolism and signaling. | Characterize binding and functional effects on orphan receptors implicated in cannabinoid pharmacology. |
| Nuclear Receptors (e.g., PPARs) | Regulation of gene expression related to inflammation and metabolism. | Investigate potential activation or inhibition of PPAR subtypes. |
Exploration of New Molecular Targets and Biochemical Mechanisms of Action
The diverse biological effects of cannabinoids suggest that their activity extends beyond well-characterized receptors. Identifying novel molecular targets and mechanisms of action for epoxy-cannabinoids is a key frontier for future research.
Promising research directions include:
Unbiased "Omics" Approaches: Employing modern systems biology techniques can provide a comprehensive and unbiased view of the cellular effects of these compounds.
Chemoproteomics: Using chemical probes derived from epoxy-cannabinoids to "fish out" and identify their direct protein binding partners within the cell.
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with epoxy-cannabinoids can reveal affected biological pathways and uncover novel mechanisms of action. nih.govmdpi.com These studies could point towards unexpected targets involved in cancer, neurological disorders, or inflammation. nih.gov
Enzyme Inhibition Assays: Assessing the ability of epoxy-cannabinoids to inhibit key enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the degradation of endogenous cannabinoids. Inhibition of these enzymes could represent an indirect mechanism of action. alternative-therapies.com
Investigation of Non-Canonical Pathways: Exploring effects on cellular processes not traditionally associated with cannabinoids. For example, investigating the impact on mitochondrial function, endoplasmic reticulum stress, or epigenetic modifications could reveal entirely new therapeutic avenues for this class of molecules. mdpi.com
By pursuing these multifaceted research directions, the scientific community can systematically uncover the synthetic methodologies, metabolic fate, and complex pharmacology of this compound and related epoxy-cannabinoids, paving the way for potential new therapeutic agents.
Q & A
Q. How can skin-vehicle partition coefficients (Kp) be accurately determined for topical formulations containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
